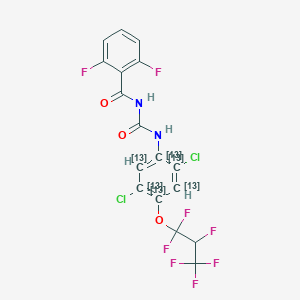
Lufenuron-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lufenuron-13C6 is a stable isotope-labeled version of Lufenuron, a lipophilic benzoylurea insecticide. This compound is primarily used as a chitin synthesis inhibitor, which is effective in controlling fleas and fish lice. The labeling with carbon-13 isotopes makes it particularly useful in scientific research for tracing and quantification purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lufenuron-13C6 involves the incorporation of carbon-13 isotopes into the Lufenuron molecule. . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency. The production also includes steps for purification, such as recrystallization and chromatography, to achieve high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Lufenuron-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs .
Aplicaciones Científicas De Investigación
Lufenuron-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and for quantification in analytical chemistry.
Biology: Employed in studies involving insect physiology and chitin synthesis inhibition.
Medicine: Investigated for its potential use in controlling parasitic infections and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new insecticides and in environmental impact assessments
Mecanismo De Acción
Lufenuron-13C6 exerts its effects by inhibiting the synthesis of chitin, an essential component of the exoskeleton in arthropods. The compound targets the enzyme chitin synthase, disrupting the formation of chitin and leading to the death of the insect due to the inability to form a proper exoskeleton . This mechanism is particularly effective against larval stages of insects, preventing them from molting and developing into adults .
Comparación Con Compuestos Similares
Similar Compounds
Diflubenzuron: Another benzoylurea insecticide with a similar mode of action.
Hexaflumuron: A chitin synthesis inhibitor used in termite control.
Novaluron: A benzoylurea insecticide with applications in agriculture.
Uniqueness
Lufenuron-13C6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and environmental impact assessments .
Propiedades
Fórmula molecular |
C17H8Cl2F8N2O3 |
|---|---|
Peso molecular |
517.10 g/mol |
Nombre IUPAC |
N-[[3,6-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1 |
Clave InChI |
PWPJGUXAGUPAHP-VSDRCFRXSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


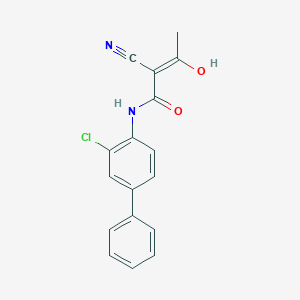
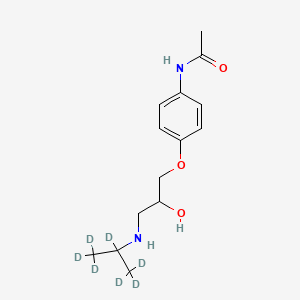
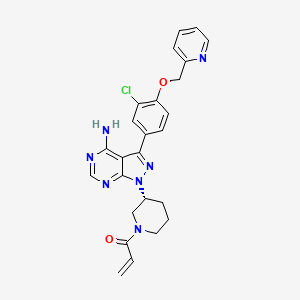
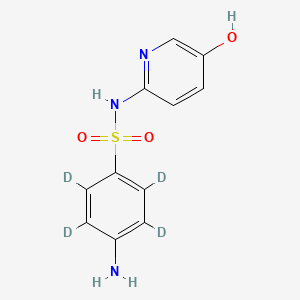
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
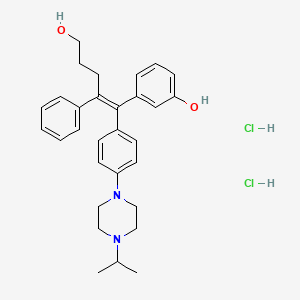
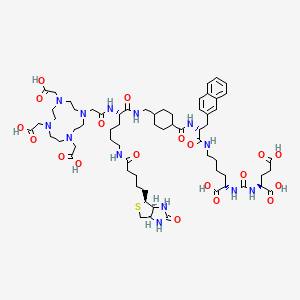
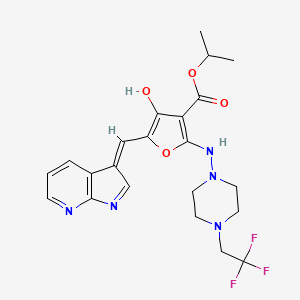
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
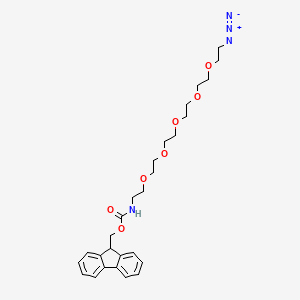
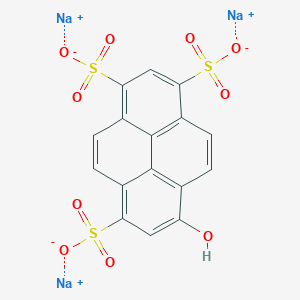

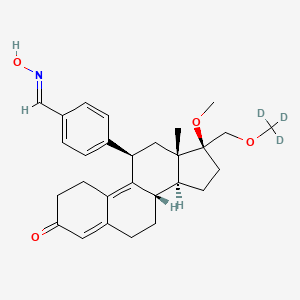
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
